2-Acetylamino-5-iodopyridine
Overview
Description
2-Acetylamino-5-iodopyridine is a chemical compound with the molecular formula C7H7IN2O and a molecular weight of 262.05 g/mol . . This compound is primarily used in research and has applications in various scientific fields.
Preparation Methods
The synthesis of 2-Acetylamino-5-iodopyridine typically involves the iodination of 2-acetylaminopyridine. One common method includes the reaction of 2-acetylaminopyridine with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or methanol, and the product is purified through recrystallization.
Chemical Reactions Analysis
2-Acetylamino-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are facilitated by palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the iodine atom.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Acetylamino-5-iodopyridine is not well-documented in the literature. its effects are likely related to its ability to participate in various chemical reactions, particularly those involving the iodine atom. The molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Acetylamino-5-iodopyridine can be compared to other halogenated pyridine derivatives, such as:
2-Amino-5-bromopyridine: Similar in structure but with a bromine atom instead of iodine.
2-Amino-5-chloropyridine: Contains a chlorine atom instead of iodine.
2-Amino-5-fluoropyridine: Contains a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and the types of reactions it can undergo. Iodine is a larger and more polarizable atom compared to other halogens, which can affect the compound’s chemical behavior and applications .
Properties
IUPAC Name |
N-(5-iodopyridin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSIBMGCSKLUCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363392 | |
Record name | N-(5-iodopyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66131-78-0 | |
Record name | N-(5-iodopyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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